pyrazolo[1,5-c]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide under acidic conditions, leading to the formation of the desired fused ring system . Another approach involves the use of enamino ketones derived from 2-acetylazines, which undergo cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but additional nitrogen atoms, enhancing its potential as a drug scaffold.
Uniqueness
Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds.
Properties
CAS No. |
2166932-60-9 |
---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.